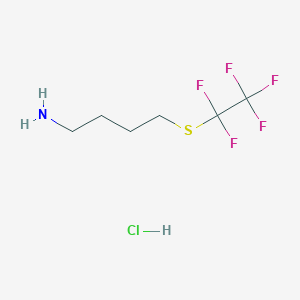

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride

Description

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is a quaternary ammonium compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a butyl chain, which is further connected to an ammonium chloride moiety. This compound is notable for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethylsulfanyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F5NS.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJBOHATDMHCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCSC(C(F)(F)F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride typically involves the reaction of a butylamine derivative with pentafluoroethylsulfanyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then quaternized using methyl chloride to form the final quaternary ammonium compound.

Industrial Production Methods

Industrial production of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydroxide, methanol as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Hydroxide or alkoxide derivatives.

Scientific Research Applications

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride finds applications in various fields:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

Biology: Employed in the study of membrane proteins due to its ability to disrupt lipid bilayers.

Medicine: Investigated for its potential antimicrobial properties, particularly against resistant bacterial strains.

Industry: Utilized in the formulation of specialty surfactants and detergents, providing enhanced cleaning efficiency.

Mechanism of Action

The mechanism of action of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The pentafluoroethylsulfanyl group enhances the compound’s lipophilicity, allowing it to integrate more readily into lipid membranes.

Comparison with Similar Compounds

Similar Compounds

Tetra-n-butylammonium chloride: A quaternary ammonium compound with similar applications but lacks the pentafluoroethylsulfanyl group.

Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.

Uniqueness

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it more effective in disrupting lipid membranes and enhances its utility in various applications compared to other quaternary ammonium compounds.

Biological Activity

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial applications and drug development. This article synthesizes current research findings, case studies, and relevant data to elucidate the biological properties of this compound.

Chemical Structure and Properties

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is characterized by the presence of a pentafluoroethyl group attached to a butyl ammonium moiety. The unique fluorinated structure contributes to its physicochemical properties, which may influence its biological interactions.

The biological activity of quaternary ammonium compounds (QACs), including 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride, often involves disruption of microbial cell membranes. The cationic nature of these compounds allows them to interact with negatively charged components of microbial membranes, leading to cell lysis and death .

Key Mechanisms:

- Membrane Disruption : QACs can integrate into lipid bilayers, altering membrane permeability.

- Enzyme Inhibition : Certain studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways.

- Biofilm Disruption : They have shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .

Antimicrobial Properties

Research has demonstrated that 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride exhibits significant antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of similar quaternary ammonium salts in inhibiting both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values observed for different bacterial strains, indicating that the compound can effectively inhibit bacterial growth at relatively low concentrations.

Case Studies

- Inhibition of Biofilm Formation : A study investigated the impact of various QACs on biofilm formation by Staphylococcus epidermidis. Results indicated that 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride significantly reduced biofilm biomass compared to controls .

- Antiviral Activity : Preliminary investigations have suggested potential antiviral properties against enveloped viruses. The mechanism appears to involve disruption of the viral envelope, although further studies are required for confirmation.

Toxicity and Safety Profile

While QACs are effective biocides, concerns regarding toxicity have been raised. The safety profile of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is crucial for its application in pharmaceuticals and consumer products. Current research indicates moderate toxicity levels in vitro; however, further in vivo studies are necessary to assess its safety comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.